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Compound of Interest

Compound Name: ARL 17477

Cat. No.: B1663704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and experimental data related to ARL 17477, a selective neuronal nitric

oxide synthase (nNOS) inhibitor.

Core Chemical and Physical Properties
ARL 17477, also known by its chemical name N-[4-[2-[[(3-

Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide dihydrochloride, is a potent

and selective inhibitor of the neuronal isoform of nitric oxide synthase. Its fundamental

properties are summarized below.
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Property Value

Chemical Formula C₂₀H₂₀ClN₃S·2HCl

Molecular Weight 442.83 g/mol

CAS Number 866914-87-6

Appearance Powder

Solubility
Soluble to 50 mM in water and to 100 mM in

DMSO.

Purity ≥98%

Storage Desiccate at room temperature.

SMILES String
ClC1=CC=CC(CNCCC2=CC=C(NC(C3=CC=C

S3)=O)C=C2)=C1.Cl.Cl

InChI Key SOXBYIKSUDXMIE-UHFFFAOYSA-N

Mechanism of Action and Biological Activity
ARL 17477 is a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme

responsible for the production of nitric oxide (NO) in neuronal tissues. NO is a critical signaling

molecule involved in various physiological and pathological processes, including

neurotransmission and cerebrovascular regulation.[1] In conditions such as cerebral ischemia,

overactivation of nNOS can lead to excessive NO production, contributing to excitotoxicity and

neuronal damage.

ARL 17477 demonstrates significant selectivity for nNOS over the endothelial isoform (eNOS),

which plays a protective role in maintaining cerebral blood flow.[2] This selectivity is crucial for

its neuroprotective effects.

Quantitative Data on Biological Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1663704?utm_src=pdf-body
https://www.ahajournals.org/doi/10.1161/01.str.27.9.1616
https://www.benchchem.com/product/b1663704?utm_src=pdf-body
https://bio-protocol.org/exchange/minidetail?id=7973525&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Species/Assay System

IC₅₀ (nNOS) 1 µM In vitro enzyme assay[3][2]

IC₅₀ (eNOS) 17 µM In vitro enzyme assay[3][2]

Infarct Volume Reduction 53% at 1 mg/kg, i.v.
Rat model of transient middle

cerebral artery occlusion[4]

23% at 3 mg/kg, i.v.
Rat model of transient middle

cerebral artery occlusion[4]

6.5% at 10 mg/kg, i.v.
Rat model of transient middle

cerebral artery occlusion[4]

Effect on rCBF
No significant change at 1 and

3 mg/kg
Rat brain[4]

27% decrease at 10 mg/kg Rat brain[4]

Cortical NOS Activity

Reduction
45% at 1 mg/kg

Rat cortex, 3 hours post-

administration[4]

63% at 3 mg/kg
Rat cortex, 3 hours post-

administration[4]

91% at 10 mg/kg
Rat cortex, 3 hours post-

administration[4]

Pharmacokinetics Half-life of < 30 min In pig plasma

Recent research has also uncovered a secondary, nNOS-independent mechanism of action for

ARL 17477. It has been shown to inhibit the autophagy-lysosomal system, which may

contribute to its observed anti-cancer properties in preclinical studies.[4]

Signaling Pathways
The primary signaling pathway affected by ARL 17477 is the neuronal nitric oxide synthase

pathway. In response to stimuli such as glutamate receptor activation, intracellular calcium

levels rise, leading to the activation of nNOS and the subsequent production of nitric oxide. NO

then diffuses to adjacent cells, where it can have various downstream effects.
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nNOS Signaling Pathway Inhibition by ARL 17477

Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
in Rats
This protocol describes the induction of focal cerebral ischemia in rats to evaluate the

neuroprotective effects of ARL 17477.

Materials:

Male Wistar or Sprague-Dawley rats (250-300g)

Anesthesia (e.g., isoflurane)

4-0 nylon monofilament with a silicone-coated tip

Surgical instruments

Heating pad to maintain body temperature

Procedure:

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
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Make a midline cervical incision and expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Ligate the distal ECA.

Temporarily clamp the CCA and ICA.

Make a small incision in the ECA stump.

Introduce the silicone-coated 4-0 nylon monofilament through the ECA into the ICA until it

occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20

mm from the carotid bifurcation.

After the desired occlusion period (e.g., 2 hours for transient MCAO), withdraw the filament

to allow for reperfusion. For permanent MCAO, the filament is left in place.

Suture the incision and allow the animal to recover.

Measurement of Infarct Volume using TTC Staining
This method is used to quantify the extent of ischemic brain injury.

Materials:

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

Rat brain slicer matrix

Digital scanner or camera

Image analysis software (e.g., ImageJ)

Procedure:

At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat and

perfuse transcardially with saline.

Carefully remove the brain.
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Slice the brain into 2 mm coronal sections using a brain matrix.

Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

Viable tissue will stain red, while the infarcted tissue will remain white.

Capture high-resolution images of the stained sections.

Using image analysis software, measure the area of the infarct and the total area of the

ipsilateral and contralateral hemispheres for each slice.

Calculate the infarct volume, often with a correction for edema.

In Vitro Assay: Neuronal Nitric Oxide Synthase (nNOS)
Activity
This protocol outlines a method to determine the inhibitory activity of ARL 17477 on nNOS.

Materials:

Purified nNOS enzyme or brain tissue homogenate

Assay buffer (e.g., containing Tris-HCl, EDTA, and CaCl₂)

L-arginine (substrate)

NADPH (cofactor)

[³H]-L-arginine (radiolabeled substrate)

ARL 17477 at various concentrations

Scintillation counter

Procedure:

Prepare reaction mixtures containing assay buffer, NADPH, and [³H]-L-arginine.

Add different concentrations of ARL 17477 to the respective reaction tubes.
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Initiate the reaction by adding the nNOS enzyme or tissue homogenate.

Incubate the reactions at 37°C for a specified time (e.g., 15-30 minutes).

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

The conversion of [³H]-L-arginine to [³H]-L-citrulline is measured using a scintillation counter

after separating the product from the substrate via ion-exchange chromatography.

The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration

of ARL 17477.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the

neuroprotective efficacy of ARL 17477.
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Typical Experimental Workflow for ARL 17477 Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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